![molecular formula C17H19ClN2O2S B4412749 4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4412749.png)
4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride
Overview
Description
4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride, also known as C2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. C2 is a sulfonamide derivative that has shown promising results in the inhibition of various protein targets, including Hsp90, Aurora kinases, and VEGFR2. In
Scientific Research Applications
4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of several protein targets that are involved in cancer cell proliferation and survival, including Hsp90, Aurora kinases, and VEGFR2. In addition to cancer, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride involves the inhibition of various protein targets, including Hsp90, Aurora kinases, and VEGFR2. Hsp90 is a chaperone protein that is involved in the folding and stabilization of several client proteins, including many oncogenic proteins. Aurora kinases are a family of serine/threonine kinases that are involved in cell division and are frequently overexpressed in cancer cells. VEGFR2 is a receptor tyrosine kinase that is involved in angiogenesis, which is the process by which new blood vessels are formed. By inhibiting these protein targets, this compound can disrupt cancer cell proliferation and survival and inhibit angiogenesis.
Biochemical and physiological effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, the inhibition of angiogenesis, and the induction of apoptosis. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride is that it has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, this compound may have off-target effects that could limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-{2-[(3-phenyl-2-propyn-1-yl)amino]ethyl}benzenesulfonamide hydrochloride. One area of research is the development of more potent and selective inhibitors of Hsp90, Aurora kinases, and VEGFR2. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
properties
IUPAC Name |
4-[2-(3-phenylprop-2-ynylamino)ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S.ClH/c18-22(20,21)17-10-8-16(9-11-17)12-14-19-13-4-7-15-5-2-1-3-6-15;/h1-3,5-6,8-11,19H,12-14H2,(H2,18,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEQNCZYXJSBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202315 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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